2-Hydroxyimidazo[1,2-a]pyridine-3-carbonitrile
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Overview
Description
2-Hydroxyimidazo[1,2-a]pyridine-3-carbonitrile is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry and pharmaceutical research. The presence of both imidazole and pyridine rings in its structure makes it a valuable scaffold for the development of new drugs and therapeutic agents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxyimidazo[1,2-a]pyridine-3-carbonitrile typically involves the condensation of 2-aminopyridine with various electrophiles. One common method is the reaction of 2-aminopyridine with bromoacetonitrile in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions, leading to the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity of the product. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for efficient industrial synthesis.
Chemical Reactions Analysis
Types of Reactions
2-Hydroxyimidazo[1,2-a]pyridine-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous conditions.
Substitution: Various nucleophiles such as halides, amines, and thiols; reactions are conducted under mild to moderate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazo[1,2-a]pyridine-3-carboxylic acid, while substitution reactions can produce a wide range of derivatives with different functional groups .
Scientific Research Applications
2-Hydroxyimidazo[1,2-a]pyridine-3-carbonitrile has numerous applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer, infectious diseases, and neurological disorders.
Industry: Utilized in the development of new materials, agrochemicals, and pharmaceuticals
Mechanism of Action
The mechanism of action of 2-Hydroxyimidazo[1,2-a]pyridine-3-carbonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases or interact with DNA, affecting gene expression and cellular processes .
Comparison with Similar Compounds
2-Hydroxyimidazo[1,2-a]pyridine-3-carbonitrile can be compared with other similar compounds, such as:
Imidazo[1,2-a]pyridine: Lacks the hydroxyl and carbonitrile groups, leading to different chemical properties and biological activities.
2-Methylimidazo[1,2-a]pyridine-3-carboxylate: Contains a carboxylate group instead of a carbonitrile group, affecting its reactivity and applications.
2,7-Dimethylimidazo[1,2-a]pyridine-3-carboxamide: Exhibits significant anti-tuberculosis activity, highlighting the importance of specific functional groups in determining biological activity.
Conclusion
This compound is a versatile compound with a wide range of applications in chemistry, biology, medicine, and industry Its unique structure and reactivity make it a valuable tool for scientific research and drug development
Properties
Molecular Formula |
C8H5N3O |
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Molecular Weight |
159.14 g/mol |
IUPAC Name |
2-hydroxyimidazo[1,2-a]pyridine-3-carbonitrile |
InChI |
InChI=1S/C8H5N3O/c9-5-6-8(12)10-7-3-1-2-4-11(6)7/h1-4,12H |
InChI Key |
HDCGMVCULPPLII-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=NC(=C(N2C=C1)C#N)O |
Origin of Product |
United States |
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